molecular formula C11H9N3O3S B12115573 [2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid

[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B12115573
M. Wt: 263.27 g/mol
InChI Key: UHQOHBUNIPJOBL-UHFFFAOYSA-N
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Description

[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of isonicotinic acid hydrazide with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of [2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. Additionally, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

2-[2-(pyridine-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C11H9N3O3S/c15-9(16)5-8-6-18-11(13-8)14-10(17)7-1-3-12-4-2-7/h1-4,6H,5H2,(H,15,16)(H,13,14,17)

InChI Key

UHQOHBUNIPJOBL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O

Origin of Product

United States

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